molecular formula C22H35NO3 B14767900 (+/-)17(18)-EpETE-Ethanolamide

(+/-)17(18)-EpETE-Ethanolamide

Cat. No.: B14767900
M. Wt: 361.5 g/mol
InChI Key: PVTVBNICUOQEDT-JPURVOHMSA-N
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Description

(+/-)17(18)-EpETE-Ethanolamide is a bioactive lipid compound derived from eicosapentaenoic acid (EPA). It is part of a class of compounds known as ethanolamides, which are fatty acid derivatives. This compound has garnered interest due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)17(18)-EpETE-Ethanolamide typically involves the epoxidation of eicosapentaenoic acid followed by amidation with ethanolamine. The epoxidation can be achieved using peracids or other oxidizing agents under controlled conditions to ensure the formation of the desired epoxide. The amidation reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the ethanolamide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation and amidation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(+/-)17(18)-EpETE-Ethanolamide can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be further oxidized to form diols or other oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to open the epoxide ring.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(+/-)17(18)-EpETE-Ethanolamide has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of epoxides and ethanolamides.

    Biology: The compound is investigated for its role in cellular signaling and its potential anti-inflammatory properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating inflammatory diseases and metabolic disorders.

    Industry: It is used in the development of bioactive compounds and as a precursor for synthesizing other complex molecules.

Mechanism of Action

The mechanism of action of (+/-)17(18)-EpETE-Ethanolamide involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes involved in the metabolism of fatty acids and to interact with receptors involved in inflammatory responses. The exact molecular targets and pathways are still under investigation, but it is thought to exert its effects through modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

(+/-)17(18)-EpETE-Ethanolamide can be compared with other similar compounds, such as:

    Anandamide: Another ethanolamide derived from arachidonic acid, known for its role in the endocannabinoid system.

    Oleoylethanolamide: A fatty acid ethanolamide involved in regulating appetite and metabolism.

    Palmitoylethanolamide: Known for its anti-inflammatory and analgesic properties.

The uniqueness of this compound lies in its specific structure and the biological activities it exhibits, which are distinct from those of other ethanolamides.

Properties

Molecular Formula

C22H35NO3

Molecular Weight

361.5 g/mol

IUPAC Name

(5Z,8Z,11Z,14Z)-16-(3-ethyloxiran-2-yl)-N-(2-hydroxyethyl)hexadeca-5,8,11,14-tetraenamide

InChI

InChI=1S/C22H35NO3/c1-2-20-21(26-20)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-22(25)23-18-19-24/h3,5-6,8-9,11-12,14,20-21,24H,2,4,7,10,13,15-19H2,1H3,(H,23,25)/b5-3-,8-6-,11-9-,14-12-

InChI Key

PVTVBNICUOQEDT-JPURVOHMSA-N

Isomeric SMILES

CCC1C(O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO

Canonical SMILES

CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)NCCO

Origin of Product

United States

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